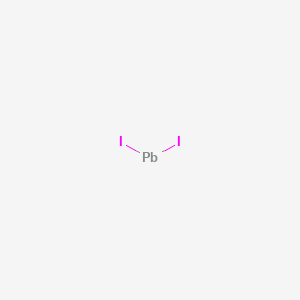

Lead iodide (PbI2)

Description

Properties

IUPAC Name |

lead(2+);diiodide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2HI.Pb/h2*1H;/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQRAHKHDFPBMC-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[I-].[I-].[Pb+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

I2Pb | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Growth Methodologies for Lead Iodide Materials

Solution-Phase Synthetic Approaches

Solution-phase methods offer versatile and often low-cost routes to produce lead iodide in various forms, from nanoparticles to thin films. These techniques allow for a high degree of control over the material's properties by adjusting reaction parameters.

Sol-Gel Methods for Nanoparticles and Thin Films

The sol-gel process is a wet-chemical technique utilized for fabricating lead iodide (PbI₂) nanoparticles and thin films from a colloidal solution, or "sol." researchgate.networldscientific.comyoutube.comwikipedia.org This method facilitates the production of solid materials from small molecules, evolving from a sol to a gel-like network. wikipedia.org

In a typical synthesis of PbI₂ nanoparticles, the process can be conducted in a silica (B1680970) matrix, with thioglycerol often employed as a capping agent to stabilize the nanoparticles and control their size. researchgate.networldscientific.com This approach allows for the creation of narrow-sized PbI₂ nanoparticles with size-dependent properties. researchgate.networldscientific.com Research has demonstrated the synthesis of PbI₂ nanoparticles with lateral dimensions varying from 9 Å to 27 Å. researchgate.networldscientific.com Thin films of lead iodide can subsequently be deposited onto substrates, such as silicon wafers, using the dip-coating method from the prepared sol. researchgate.networldscientific.comresearchgate.net The characteristics of the resulting films, including cluster size, can be influenced by the film thickness and post-deposition heat treatment. researchgate.networldscientific.com

| Parameter | Description | Finding |

| Method | Sol-Gel Synthesis | Production of PbI₂ nanoparticles and thin films. researchgate.networldscientific.comresearchgate.net |

| Matrix | Silica | Used to embed and stabilize PbI₂ nanocrystals. researchgate.networldscientific.com |

| Capping Agent | Thioglycerol | Stabilizes nanoparticles and controls size. researchgate.networldscientific.com |

| Nanoparticle Size | Lateral Dimension | 9 Å to 27 Å. researchgate.networldscientific.com |

| Thin Film Deposition | Dip-Coating | Method to fabricate films from the sol. researchgate.networldscientific.comresearchgate.net |

| Resulting Structure | Polycrystalline | Hexagonal structure with a particle size of ~24 nm. researchgate.net |

| Optical Property | Band Gap | 2.36 eV. researchgate.net |

Chemical Bath Deposition (CBD) for Thin Film Fabrication

Chemical Bath Deposition (CBD) is an attractive and cost-effective technique for fabricating thin films due to its simplicity and suitability for large-area deposition. researchgate.netaaru.edu.jorsc.orgerpublication.org The process involves immersing a substrate into a dilute aqueous solution containing the precursors, where the thin film forms on the substrate through a controlled chemical reaction at low temperatures. aaru.edu.jorsc.org

For lead iodide thin films, the CBD method facilitates the growth of uniform and pinhole-free deposits. aaru.edu.joiau.ir The properties of the resulting films are highly dependent on the deposition parameters, such as precursor concentration, temperature, and particularly the pH of the bath. researchgate.netrsc.org Studies have shown that the pH level can influence the atomic plane orientation and structure of the PbI₂ films. researchgate.netresearchgate.net An optimal pH range of 4–5 has been identified for producing PbI₂ thin films with a uniform distribution of grains and a rhombohedral structure. researchgate.net This method has been successfully used to deposit PbI₂ thin films on fluorine-doped tin oxide (FTO) glass substrates. iau.ir

| Parameter | Value/Range | Resulting Film Characteristics |

| Deposition Method | Chemical Bath Deposition (CBD) | Inexpensive, large-area deposition. aaru.edu.jorsc.orgerpublication.org |

| Substrate | Fluorine-doped tin oxide (FTO) glass | Common substrate for CBD of PbI₂. iau.ir |

| Key Parameter | pH of the bath | Affects film structure and morphology. researchgate.netresearchgate.net |

| Optimal pH | 4–5 | Produces uniform grains. researchgate.net |

| Film Structure | Rhombohedral | Observed in films grown under optimal pH. researchgate.netresearchgate.net |

Precipitation Techniques for Lead Iodide Nanosheet Synthesis

Precipitation is a straightforward and widely used method to synthesize lead iodide, often resulting in the formation of crystalline structures like nanosheets. researchgate.netwikipedia.org A common approach involves the reaction of aqueous solutions of lead(II) nitrate (B79036) and an iodide salt, such as potassium iodide. wikipedia.orgscribd.comyoutube.com

Pb(NO₃)₂ (aq) + 2 KI (aq) → PbI₂ (s) + 2 KNO₃ (aq)

The low solubility of lead iodide in cold water causes it to precipitate out as a bright yellow solid. wikipedia.orgscribd.comucsd.edu A notable characteristic of lead iodide is the significant increase in its solubility in hot water. wikipedia.orgucsd.edu This property is exploited to grow larger crystals; the yellow precipitate can be dissolved in hot water and, upon cooling, recrystallizes into shimmering golden flakes, a phenomenon often described as "golden rain". wikipedia.orgucsd.edu

A more advanced method is the pH-constant double-jet precipitation process, which allows for greater control over the purity of the final product. researchgate.net Research indicates that maintaining a pH below 5.0 is crucial for the formation of pure PbI₂ phase, as higher pH levels can lead to the formation of impurities like PbIOH. researchgate.net This technique can produce highly pure, flaky PbI₂ particles suitable for applications such as perovskite solar cell fabrication. researchgate.net Ultrathin, highly crystalline flakes of PbI₂ can also be synthesized by precipitation from a solution in water at room temperature. researchgate.net

| Precursor 1 | Precursor 2 | Method | Key Parameter | Resulting Material |

| Lead(II) nitrate | Potassium iodide | Simple Precipitation | Temperature (cooling from hot solution) | Bright yellow crystalline flakes. wikipedia.orgucsd.edu |

| Lead(II) nitrate | Potassium iodide | pH-Constant Double-Jet Precipitation | pH < 5.0 | Pure, flaky PbI₂ particles. researchgate.net |

| Lead iodide powder | Water | Precipitation from solution | Room Temperature | Ultrathin, highly crystalline flakes. researchgate.net |

Vapor-Phase Deposition Techniques for Lead Iodide Thin Films

Vapor-phase deposition encompasses a group of processes where a thin film is formed on a substrate from a vapor. These techniques are essential for producing high-quality, uniform films required in electronic and optoelectronic devices.

Low-Pressure Chemical Vapor Deposition (LPCVD) Protocols

Low-Pressure Chemical Vapor Deposition (LPCVD) is a thermal process that deposits thin films from gas-phase precursors at subatmospheric pressures. mdpi.comlpcvd.comuniversitywafer.comyoutube.com It has emerged as a cost-effective alternative to methods like vacuum thermal evaporation for preparing lead iodide precursor films. mdpi.comuwc.ac.zaresearchgate.net In this technique, the sublimation of a PbI₂ source is controlled, and the vapor is transported by an inert gas flow, such as Argon, onto a temperature-controlled substrate. researchgate.net

The substrate temperature is a critical parameter that significantly influences the structure and morphology of the deposited PbI₂ films. mdpi.comuwc.ac.zaresearchgate.net By tuning this temperature, crystalline films with tailored properties can be achieved. mdpi.com For example, studies have shown that depositing PbI₂ on glass substrates at temperatures of 125 °C and 135 °C results in highly textured films with a flat platelet grain morphology and large average lateral grain sizes, reaching up to 734.2 ± 144.8 nm. mdpi.comuwc.ac.zaresearchgate.net These films are noted for their compactness and minimal observable grain boundaries. mdpi.com The resulting PbI₂ films typically exhibit a band gap of about 2.4 eV. mdpi.comuwc.ac.zaresearchgate.net

| Parameter | Value | Outcome |

| Deposition Method | Low-Pressure Chemical Vapor Deposition (LPCVD) | Low-cost alternative for high-quality films. mdpi.comuwc.ac.zaresearchgate.net |

| Substrate Temperature | 125 °C | Average lateral grain size: 588.7 ± 117.6 nm. mdpi.com |

| Substrate Temperature | 135 °C | Average lateral grain size: 734.2 ± 144.8 nm. mdpi.com |

| Film Morphology | Flat platelet grains | Observed at substrate temperatures of 125-135 °C. mdpi.comuwc.ac.zaresearchgate.net |

| Crystallite Size | 154.3 nm (at 125 °C), 172.4 nm (at 135 °C) | Indicates high crystallinity. mdpi.com |

| Optical Band Gap | ~2.4 eV | Confirms semiconducting nature. mdpi.comuwc.ac.zaresearchgate.net |

Vacuum Thermal Evaporation and Physical Vapor Deposition

Vacuum thermal evaporation is a form of Physical Vapor Deposition (PVD) frequently used to fabricate lead iodide thin films. researchgate.netchalcogen.roresearchgate.netnih.gov The process involves heating a source material (PbI₂ powder) in a high-vacuum chamber (e.g., 10⁻⁵ Torr) until it evaporates. researchgate.netchalcogen.ro The vapor then travels and condenses on a cooler substrate, forming a thin film. researchgate.netchalcogen.ro

The properties of the deposited films are strongly influenced by parameters such as the substrate temperature and the deposition rate. nih.govadvanceseng.com Films deposited by this method are typically polycrystalline with a hexagonal crystal structure. researchgate.netresearchgate.net Increasing the substrate temperature during deposition can significantly improve film quality. For instance, a PbI₂ film deposited at 110 °C is smoother and more compact with larger grains compared to one deposited at 28 °C. nih.gov The deposition rate also plays a role; a higher rate can lead to better alignment of the lead iodide planes parallel to the substrate surface. advanceseng.com Particle sizes in the nanometer range, for example around 13 nm, have been reported for films produced by this technique. researchgate.net

| Parameter | Condition | Effect on Film Properties |

| Deposition Method | Vacuum Thermal Evaporation / PVD | Produces polycrystalline hexagonal films. researchgate.netresearchgate.net |

| Vacuum Pressure | 10⁻⁵ Torr | Standard condition for deposition. chalcogen.ro |

| Substrate Temperature | 28 °C | Rough, loose surface with small grains. nih.gov |

| Substrate Temperature | 110 °C | Smooth, compact surface with larger grains. nih.gov |

| Deposition Rate | Increased Rate | Promotes alignment of PbI₂ planes parallel to the substrate. advanceseng.com |

| Particle Size | N/A | Estimated at ~13 nm in one study. researchgate.net |

Radio Frequency (RF) Sputtering Techniques

Radio Frequency (RF) sputtering is a versatile physical vapor deposition (PVD) technique utilized for the fabrication of thin films. This method is particularly suitable for depositing insulating materials like lead iodide, as it circumvents the charge build-up issue encountered with direct current (DC) sputtering. mdpi.com The process involves the ionization of an inert gas, typically argon, within a vacuum chamber to create plasma. bohrium.comresearchgate.net An RF power source, usually operating at a standard frequency of 13.56 MHz, is applied to a target made of the material to be deposited—in this case, compressed lead iodide (PbI₂) powder. bohrium.comresearchgate.net The oscillating electric field energizes the plasma, causing ions to bombard the PbI₂ target. This bombardment ejects atoms and molecules from the target, which then travel and deposit onto a substrate, forming a thin film. bohrium.comresearchgate.net

The properties of the resulting lead iodide thin film are highly dependent on various sputtering parameters. Key variables include the RF power, working pressure, deposition temperature, and deposition time. researchgate.net Research has shown that adjusting these parameters can control the film's structural and optical characteristics. For instance, an increase in RF sputtering power has been associated with a reduction in the concentration of lead (Pb) nanocrystals within the film, which can form due to differences in the sputtering yields of lead and iodine. bohrium.comresearchgate.net Similarly, the deposition temperature significantly influences the grain size, roughness, and thickness of the PbI₂ films. researchgate.net Higher working pressures during sputtering can suppress the re-sputtering of iodine, leading to films with an improved stoichiometric ratio of iodine to lead. bohrium.com The ability to deposit uniform, pinhole-free, and polycrystalline PbI₂ films over large areas makes RF sputtering a promising technique for applications such as the fabrication of perovskite solar cells, where lead iodide serves as a crucial precursor. bohrium.comresearchgate.netfapesp.br

Interactive Data Table: RF Sputtering Parameters for Lead Iodide Thin Films

| Parameter | Value/Range | Resulting Film Characteristics | Reference |

| Target Material | Compressed Lead Iodide (PbI₂) Powder | Foundation for sputtered film | bohrium.comresearchgate.net |

| RF Power | 40 W | Affects concentration of Pb nanocrystals and band gap | bohrium.comresearchgate.net |

| Working Pressure | Up to 25 mTorr | Influences I/Pb atomic ratio; higher pressure reduces metallic lead | bohrium.com |

| Deposition Temperature | Room Temperature to 150 °C | Affects grain size, roughness, and film thickness | researchgate.net |

| Deposition Time | 15 minutes | Contributes to final film thickness | researchgate.net |

| Substrate | Fluorine-doped Tin Oxide (FTO) coated glass, Silicon (c-Si) | Base for film deposition | researchgate.net |

Bulk Crystal Growth Methodologies

The production of large, high-quality single crystals of lead iodide is essential for its application in areas such as room-temperature X-ray and gamma-ray detectors. Several melt-based and solution-based techniques have been developed for the bulk growth of these crystals.

Bridgman-Stockbarger Method for Single Crystal Growth

The Bridgman-Stockbarger method is a widely employed technique for growing large, oriented single crystals of lead iodide from a melt. researchgate.net The process involves placing high-purity polycrystalline PbI₂ material into a sealed ampoule, typically made of fused quartz. researchgate.net The ampoule is then slowly passed through a furnace with a specific temperature gradient. researchgate.netfountainheadpress.com The material melts in the hotter zone of the furnace and then solidifies in the cooler zone. researchgate.netfountainheadpress.com

A key aspect of this method is the control over the solidification process to promote the growth of a single crystal. This is often achieved by using an ampoule with a conical tip or a narrow neck, which encourages the formation of a single nucleation site as the melt begins to cool. researchgate.net The orientation of the resulting crystal can also be influenced by the ampoule's design; for instance, a necked ampoule with a 60° bend has been used to produce single crystals with the c-axis oriented parallel to the ampoule's axis. researchgate.net The growth rate, or the speed at which the ampoule is moved through the temperature gradient, is a critical parameter that must be carefully controlled to maintain a stable crystal growth front and minimize defects. mdpi.com Researchers have successfully grown high-purity PbI₂ single crystals with volumes up to 20 cm³ using this technique. mdpi.com The structural quality of these crystals is often comparable to those grown by other methods, such as the Czochralski technique. epa.gov

Interactive Data Table: Bridgman-Stockbarger Growth Parameters for Lead Iodide

| Parameter | Value/Range | Purpose/Effect | Reference |

| Starting Material | High-purity polycrystalline Lead Iodide | Ensures high quality of the final crystal | mdpi.com |

| Ampoule Material | Fused Quartz | Contains the melt and provides a controlled environment | researchgate.net |

| Ampoule Design | Tipped-end or necked with a 60° bend | Promotes single seed selection and controls crystal orientation | researchgate.netmdpi.com |

| Growth Rate | 1 mm/h | Critical for maintaining stable growth and minimizing defects | researchgate.net |

| Resulting Crystal Size | Up to 20 cm³ | Demonstrates the capability for large bulk crystal growth | mdpi.com |

Zone Melting Techniques for Crystal Purification and Growth

Zone melting, also known as zone refining, is a powerful method for purifying crystalline materials, including lead iodide. e-asct.org The fundamental principle involves creating a narrow molten zone in a solid ingot of the material. e-asct.org This molten zone is then slowly moved along the length of the ingot. e-asct.org Impurities tend to be more soluble in the liquid phase than in the solid phase, so as the molten zone travels, it carries the impurities with it, concentrating them at one end of the ingot. e-asct.org The process can be repeated multiple times (passes) to achieve a very high level of purity in the main body of the ingot. nih.gov

For lead iodide, zone refining is typically performed in a horizontal furnace under an inert gas atmosphere to prevent decomposition. researchgate.net The process is known to be relatively slow, with typical travel rates for inorganic substances ranging from 0.5 to 30 cm/hr. researchgate.net The effectiveness of the purification depends on the segregation coefficient of the impurities, the zone length, the number of passes, and the travel speed of the molten zone. nih.gov In addition to purification, the zone melting process itself can result in the growth of large, purified crystals. After purification, the highly pure central part of the ingot can be used as the starting material for other crystal growth methods, such as the Bridgman-Stockbarger technique, to produce high-quality single crystals for detector applications. researchgate.net

Interactive Data Table: Zone Melting Parameters for Lead Iodide Purification

| Parameter | Value/Range | Purpose/Effect | Reference |

| Furnace Type | Horizontal oven | Contains the ingot and provides the temperature for melting | researchgate.net |

| Atmosphere | Inert gas | Prevents decomposition of lead iodide at high temperatures | nih.gov |

| Heater Movement Rate | 0.5 - 2.0 mm/min | Determines the speed of the molten zone and affects purification efficiency | nih.gov |

| Number of Passes | Multiple (e.g., 15-20) | Increases the segregation of impurities and overall purity | researchgate.netnih.gov |

| Freezing Rate (Inorganic Substances) | 0.5–30 cm/hr | A typical range for the solidification process in zone refining | researchgate.net |

Gel Growth Methodologies for Lead Iodide Single Crystals

The gel growth method is a solution-based technique that allows for the crystallization of compounds with low solubility at or near room temperature. ias.ac.in This method relies on the controlled diffusion of reactants through a gel medium, which suppresses rapid nucleation and allows for the slow growth of high-quality single crystals. ias.ac.in For lead iodide, this typically involves the reaction of a soluble lead salt with a soluble iodide salt within the gel matrix. wpmucdn.com

The process generally begins with the preparation of a gel, commonly silica gel, within a container such as a test tube or a U-tube. ias.ac.in One of the reactants, for example, a solution of lead nitrate, is incorporated into the gel. ias.ac.in A solution of the second reactant, such as potassium iodide, is then carefully layered on top of the gel. ias.ac.in The two reactants diffuse towards each other through the gel's porous network. mdpi.com Where they meet and the concentration of the product exceeds its solubility limit, nucleation and subsequent crystal growth occur. ias.ac.in The gel provides a three-dimensional, convection-free environment that supports the growing crystals and prevents them from settling. The slow diffusion rates inherent to this method favor the growth of well-formed, defect-free single crystals over a period of days or weeks. ias.ac.in While this technique is well-established for various crystals, detailed studies focusing specifically on optimizing the growth of large, pure lead iodide single crystals are less common compared to other methods. wpmucdn.comucl.ac.uk

Interactive Data Table: General Parameters for Gel Growth of Crystals

| Parameter | Description | Typical Value/Material | Reference |

| Growth Medium | Provides a matrix for controlled diffusion. | Silica Gel, Agar Gel | ias.ac.in |

| Reactants | Soluble salts that react to form the desired insoluble crystal. | Lead Nitrate (Pb(NO₃)₂) and Potassium Iodide (KI) for Lead Iodide | wpmucdn.com |

| Growth Temperature | Typically near ambient temperature. | 20 to 40 °C | ias.ac.in |

| Apparatus | Container for the gel and reactants. | Test tubes, U-tubes | ias.ac.in |

| Mechanism | Controlled diffusion of reactants leading to supersaturation and crystal growth. | Single or double diffusion | mdpi.com |

Control of Stoichiometry During Lead Iodide Synthesis

The precise control of stoichiometry, the exact ratio of lead to iodine (1:2), is critical in the synthesis of lead iodide, as deviations can significantly impact the material's electronic and optical properties. fountainheadpress.com Non-stoichiometry can introduce defects into the crystal lattice, which can be detrimental to the performance of devices such as solar cells and radiation detectors.

A common method for synthesizing lead iodide is through a precipitation reaction between aqueous solutions of a soluble lead salt, such as lead (II) nitrate (Pb(NO₃)₂), and a soluble iodide salt, like potassium iodide (KI). wpmucdn.com The stoichiometry of the resulting lead iodide precipitate is directly influenced by the molar ratio of the reactants in the initial solutions. fountainheadpress.com To ensure the formation of stoichiometric PbI₂, the reactants should be mixed in the precise stoichiometric ratio as dictated by the balanced chemical equation:

Pb(NO₃)₂(aq) + 2KI(aq) → PbI₂(s) + 2KNO₃(aq)

This indicates that one mole of lead nitrate reacts with two moles of potassium iodide. wpmucdn.com Experimental procedures often involve varying the mole ratio of the reactants to determine the exact point of stoichiometric equivalence, which can be identified by monitoring a physical property, such as the mass of the precipitate formed. fountainheadpress.com Any excess of one reactant can lead to its inclusion in the final product or remain in the solution, affecting purity. wpmucdn.com Following synthesis, purification steps such as washing the precipitate with cold deionized water are essential to remove unreacted starting materials and soluble byproducts like potassium nitrate (KNO₃). fountainheadpress.com

Interactive Data Table: Stoichiometric Synthesis of Lead Iodide

| Parameter | Description | Key Consideration | Reference |

| Reactants | Soluble salts used in the precipitation reaction. | Lead (II) Nitrate (Pb(NO₃)₂) and Potassium Iodide (KI) | wpmucdn.com |

| Stoichiometric Molar Ratio | The precise mole ratio of reactants for complete reaction. | 1 mole Pb(NO₃)₂ : 2 moles KI | wpmucdn.com |

| Method | Technique used to determine the stoichiometric point. | Mole ratio method, monitoring precipitate mass | fountainheadpress.com |

| Purification | Steps to remove byproducts and unreacted materials. | Washing with cold distilled water, vacuum filtration | fountainheadpress.comwpmucdn.com |

| Product | The desired synthesized compound. | Solid Lead Iodide (PbI₂) precipitate | wpmucdn.com |

Crystallization Mechanisms in Lead Iodide Systems

Thermally Activated Crystallization Processes of Lead Iodide

Thermal annealing is a critical step in the fabrication of lead iodide-based perovskite films, serving to evaporate residual solvents and provide the energy required for crystallization. mdpi.com The temperature and duration of the annealing process significantly influence the final film's crystallinity, grain size, and orientation. mdpi.comosti.gov

The crystallization process often follows a top-down growth mode during thermal annealing, where the film surface in contact with the air crystallizes first. mdpi.com For many organic-inorganic lead iodide perovskites, the annealing temperature is typically kept below 150 °C to prevent the decomposition of the organic components. mdpi.com For instance, the typical annealing temperature for methylammonium (B1206745) lead iodide (MAPbI₃) is around 150 °C. mdpi.com However, prolonged annealing, even at appropriate temperatures, can sometimes lead to decomposition due to the fragile nature of the perovskite structure. mdpi.com To counter this, high-temperature rapid crystallization techniques have been explored. mdpi.com

Studies on methylammonium lead iodide have shown that thermal annealing can induce a phase transition from a tetragonal to a cubic structure. aip.org The process can also trigger an irreversible crystal reorientation. For example, electrosprayed films initially show a preferred (002) orientation which, upon rapid annealing at high temperatures, reorients to a dominant (110) orientation. osti.gov This reorientation is correlated with improved film morphology and optoelectronic properties. osti.gov In contrast, slow annealing tends to cause a reversible thermal expansion of the crystal lattice. osti.gov

The substrate temperature during the initial deposition of lead iodide also plays a crucial role. Preparing PbI₂ precursor films on a heated substrate (e.g., 110 °C) can significantly improve their crystallinity and morphology compared to films prepared on unheated substrates. nih.govacs.org This enhanced precursor film quality translates to higher-quality final perovskite films with larger grain sizes and fewer defects after reacting with other precursors. nih.govacs.org Laser-induced thermal annealing offers a more precise method for crystallization, capable of improving the crystalline quality of perovskite microwires by locally heating the material. mdpi.com

Table 1: Effect of Annealing Temperature on MAPbI₃ Crystal Properties

| Annealing Temperature | Observation | Reference |

|---|---|---|

| < 75 °C | Perovskite formation occurs mainly through the decomposition of solvate intermediate phases. | frontiersin.org |

| > 75 °C | Direct perovskite formation and decomposition of intermediate phases occur competitively. | frontiersin.org |

| 100 °C | Optimal temperature for improving crystallization in some CH₃NH₃PbI₃ films. | mdpi.com |

| 105 °C | Initial phase formation observed after 10 minutes, with crystallinity increasing over 2 hours. | mdpi.com |

| 150 °C | Well-defined, tightly packed micrometer-sized crystal grains are formed. Leads to a well-crystallized cubic phase. | aip.org |

Inverse Temperature Crystallization (ITC) Phenomena in Lead Iodide Systems

Inverse Temperature Crystallization (ITC) is a non-classical crystallization method that leverages the retrograde or inverse solubility of certain compounds in specific solvents. drexel.eduresearchgate.net For some lead iodide perovskite systems, such as methylammonium lead iodide (MAPbI₃), their solubility decreases as the temperature increases in solvents like gamma-butyrolactone (B3396035) (GBL). drexel.eduresearchgate.net This phenomenon allows for the growth of high-quality, large single crystals within hours, a process significantly faster than traditional methods. researchgate.netyoutube.com

The ITC process involves heating a precursor solution to induce supersaturation and subsequent crystallization, without the need for solvent evaporation. drexel.edu This approach avoids common problems associated with drying, such as uncontrolled top-down nucleation. drexel.edu However, the crystallization via ITC must often overcome a significant kinetic barrier, meaning the solution can become highly supersaturated before nucleation begins. drexel.edu

The temperature at which crystallization is initiated via ITC depends on the specific perovskite composition. For instance, MAPbI₃ crystals can be grown at 110 °C, while MAPbBr₃ requires a lower temperature of 80 °C. researchgate.netresearchgate.net It is crucial to harvest the grown crystals before the solution cools down, as they may re-dissolve at lower temperatures. keralauniversity.ac.in The ITC method is particularly advantageous for producing high-quality bulk single crystals with low trap densities and excellent charge transport properties, comparable to those grown by much slower methods. researchgate.net

Influence of Precursors and Solvents on Lead Iodide Crystallization Pathways

The choice of precursors and solvents profoundly impacts the crystallization pathway, morphology, and quality of lead iodide-based films. drexel.edu3ds.com Different lead sources, such as lead chloride (PbCl₂) versus lead iodide (PbI₂), can alter the reaction kinetics and the structure of intermediate phases. researchgate.net When PbCl₂ is used with methylammonium iodide (MAI), an intermediate crystalline precursor, MA₂PbI₃Cl, is formed, which then slowly converts to the final perovskite structure as excess methylammonium chloride (MACl) evaporates. researchgate.net

Solvents play a critical role by interacting with the lead halide precursors to form solvate intermediate phases. frontiersin.org The stability and decomposition of these intermediates dictate the final film quality. Strongly coordinating solvents like dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-methylpyrrolidone (NMP) readily form these solvate phases. frontiersin.org In contrast, weakly coordinating solvents such as gamma-butyrolactone (GBL) may allow the direct crystallization of the perovskite phase. frontiersin.orgdrexel.edu

The properties of the solvent, particularly its Lewis basicity, are crucial. mdpi.com Solvents with strong Lewis basicity can form more stable intermediate complexes with the Lewis acidic Pb²⁺ ions, which slows down the crystallization rate and allows for more controlled growth. mdpi.com The evaporation rate of the solvent also influences the kinetics; faster drying leads to higher nucleation rates and smaller grain sizes. drexel.edu Furthermore, the presence of trace amounts of water in the PbI₂ precursor can negatively affect the crystallization process and the final device performance by altering the stability of lead halide complexes in the precursor solution. ox.ac.uk Additives can also be introduced to the precursor solution to regulate the growth and distribution of PbI₂ crystals, which can passivate defects and improve device efficiency. nih.gov

Table 2: Influence of Solvents on MAPbI₃ Crystallization

| Solvent | Coordination Strength | Crystallization Pathway | Reference |

|---|---|---|---|

| Dimethyl sulfoxide (DMSO) | Strong | Forms stable solvate-intermediate phases (e.g., MA₂Pb₃I₈(DMSO)₂). Crystallization proceeds via decomposition of this intermediate. | frontiersin.org |

| N,N-dimethylformamide (DMF) | Strong | Forms a solvate-intermediate phase (e.g., MA₂Pb₃I₈(DMF)₂). Transformation to perovskite is faster than from DMSO. | frontiersin.org |

| N-methylpyrrolidone (NMP) | Strong | Forms an intermediate phase. Higher processing temperatures (e.g., 120 °C) may be needed for complete conversion to perovskite. | frontiersin.org |

| gamma-Butyrolactone (GBL) | Weak | May crystallize directly into the perovskite phase with minimal intermediate formation. Exhibits retrograde solubility, enabling ITC. | frontiersin.orgdrexel.edu |

Microscopic Mechanisms of Crystal Growth and Defect Formation in Lead Iodide

At the atomic level, the crystallization of lead iodide perovskites is a complex process involving the self-assembly of precursor ions into an ordered lattice. Molecular dynamics simulations show that precursors like methylammonium iodide (MAI) and lead iodide (PbI₂) first tend to aggregate into a disordered film. acs.orgacs.org This film then undergoes a thermally activated disorder-to-order transformation to form the crystalline structure. acs.orgacs.org

The crystal growth morphology during annealing has been observed to be consistent with the Stranski-Krastanov growth mode. acs.org The rate of crystal growth is temperature-dependent, with a calculated activation energy of 0.37 eV, which is attributed to the energy needed to break defective Pb-I bonds and facilitate the diffusion of lead. acs.org

Defects are an intrinsic part of the crystallization process. While lead iodide is known for its defect tolerance, the presence and nature of these defects are critical to its performance. unipg.it Common defects include iodide vacancies, which are strongly linked to the material's stability. acs.orgacs.org Recent studies suggest that iodide vacancies tend to cluster in pairs (dimers), which is an energetically more favorable state than isolated single vacancies. acs.orgacs.org This dimer formation causes local lattice distortions by breaking the symmetry of the Pb-I octahedron. acs.orgacs.org Other point defects, such as lead vacancies, can also be spontaneously generated during crystal growth, and their formation is believed to be kinetically driven. acs.org The presence of impurities in precursors, such as hydroxide (B78521) or acetate (B1210297) substituting iodide ions, can also be a significant source of defects. acs.org Understanding these microscopic mechanisms is key to developing strategies for defect passivation and optimizing material properties. acs.orgacs.org

Structural Polymorphism and Phase Transitions in Lead Iodide

Polytypism in Lead Iodide Crystals

Polytypism is a special case of polymorphism where different crystal structures, known as polytypes, are formed by the various ways in which identical layers of atoms can be stacked. In lead iodide, the basic structural unit is a sandwich of a layer of lead atoms between two layers of iodine atoms. The different stacking arrangements of these I-Pb-I layers give rise to a multitude of polytypes.

The most commonly observed polytypes of lead iodide are designated by a number and a letter, such as 2H, 4H, 6H, and 12R. The number indicates the number of I-Pb-I layers in the repeating unit cell, while the letter (H for hexagonal and R for rhombohedral) denotes the Bravais lattice type. tandfonline.com The 2H polytype is the most common and is typically formed when crystals are grown from solutions, gels, or the melt at room temperature. acs.org In contrast, the 4H and 12R polytypes are more frequently obtained when crystals are grown from the vapor phase. acs.org The growth conditions, therefore, play a crucial role in determining which polytype is formed.

The fundamental structure of these polytypes consists of [PbI₆]⁴⁻ octahedra that share edges to form layers. acs.org The arrangement of these layers with respect to each other defines the specific polytype. While the basic layered structure is consistent across polytypes, there can be subtle distortions in the [PbI₆]⁴⁻ octahedra, which can also be influenced by the polytype structure. tandfonline.com

| Polytype | Crystal System | Space Group | Typical Growth Conditions |

|---|---|---|---|

| 2H | Hexagonal | P-3m1 | Solution, Gel, Melt (Room Temperature) acs.orgwikipedia.org |

| 4H | Hexagonal | P6₃mc | Vapor Phase, Melt, Precipitation, Sublimation acs.orgwikipedia.org |

| 6H | Hexagonal | - | Vapor Phase acs.org |

| 12R | Rhombohedral | - | Vapor Phase (Higher Temperatures) tandfonline.com |

Temperature-Induced Structural Transitions in Lead Iodide

Lead iodide undergoes structural phase transitions upon changes in temperature. These transitions involve the rearrangement of the stacking sequence of the I-Pb-I layers, leading to a change in the polytype.

One notable temperature-induced transition is the transformation of the common 2H polytype to the 12R polytype upon heating. tandfonline.com A systematic study on single crystals of lead iodide grown in a gel revealed that the 2H polytype, which is stable at room temperature, transforms to the 12R polytype after being heated to 150°C. tandfonline.com During this heating process, the crystals can exhibit features of disorder, such as streaking or arcing in their X-ray diffraction patterns, indicating an intermediate, less-ordered state before the final transformation to the 12R structure. tandfonline.com

More recent research has identified an order-disorder phase transition occurring at a much lower temperature. It was discovered that the low-temperature structure of lead iodide is, in fact, the non-centrosymmetric 4H polytype, not the previously assumed 2H polytype. nih.gov This 4H polytype undergoes an order-disorder phase transition at a critical temperature of 120 K. nih.gov Above this temperature, the lead iodide layers, which are stacked in the 4H arrangement at low temperatures, begin to slide irregularly over each other. nih.gov This transition is characterized by an abrupt spectral broadening of the valence bands as observed by angle-resolved photoemission spectroscopy. nih.gov

| Initial Polytype | Transition Temperature | Final Polytype/State | Transition Characteristics |

|---|---|---|---|

| 2H | 150°C | 12R | Transformation with intermediate disorder tandfonline.com |

| 4H | 120 K | Disordered State | Order-disorder transition driven by interlayer sliding nih.gov |

Pressure-Induced Structural Phase Transitions of Lead Iodide

The application of external pressure is another effective means to induce structural phase transitions in lead iodide. These pressure-induced transformations can lead to significant changes in the material's dimensionality and electronic properties. In-situ studies using techniques like Raman spectroscopy and X-ray diffraction (XRD) in diamond-anvil cells have been instrumental in mapping out the structural evolution of lead iodide under high pressure.

For the common 2H polytype of lead iodide, a sequence of structural phase transitions has been observed upon compression. At approximately 0.58 GPa, the 2H polytype transforms into the 4H polytype. researchgate.netdrexel.edu This is considered a 2D to 2D transition as the layered nature of the crystal is maintained. researchgate.net

A more dramatic change occurs at higher pressures. As the pressure is increased to around 2.6 GPa, a transition from the layered 4H polytype to a three-dimensional (3D) orthorhombic structure with the space group Pnma takes place. researchgate.netdrexel.edu This marks a significant shift from a 2D layered material to a 3D network structure. This 2D to 3D structural transition is a key finding in understanding the stability of 2H-type layered semiconductors under pressure. researchgate.net Further compression to approximately 27.2 GPa induces a semiconductor-to-metal transition, where the semiconducting Pnma phase transforms into a metallic tetragonal phase with the space group I4/mmm. aip.org

| Initial Phase (Space Group) | Transition Pressure (GPa) | Final Phase (Space Group) | Dimensionality Change |

|---|---|---|---|

| 2H (P-3m1) | ~0.58 | 4H (P3m1) | 2D to 2D researchgate.netdrexel.edu |

| 4H (P3m1) | ~2.6 | Orthorhombic (Pnma) | 2D to 3D researchgate.netdrexel.edu |

| Orthorhombic (Pnma) | ~27.2 | Tetragonal (I4/mmm) | - aip.org |

Mechanisms of Structural Reorganization in Lead Iodide Films

The structural organization of lead iodide in thin-film form is of particular interest, especially in the context of its use as a precursor for perovskite solar cells. The mechanisms of structural reorganization in these films are influenced by various processing parameters, including thermal annealing, solvent annealing, and the nature of the substrate.

Thermal annealing is a common technique to improve the crystallinity and control the morphology of lead iodide thin films. Studies on methylammonium (B1206745) lead iodide perovskite films, which are formed from lead iodide, have shown that thermal annealing can induce an irreversible crystal reorientation. For instance, rapid annealing at high temperatures can cause a reorientation from the (002) to the (110) crystallographic plane. rsc.org In contrast, slow annealing tends to result in a reversible thermal expansion of the crystal lattice. rsc.org The grain size in these films is also significantly affected by the annealing temperature and duration, with higher temperatures and longer times generally leading to larger grains. acs.org The kinetics of this grain growth can often be described by a parabolic relationship, where the square of the grain size is proportional to the annealing time. youtube.com

Solvent annealing, where the film is exposed to a solvent vapor, is another powerful method for structural reorganization. For instance, annealing a δ-FAPbI₃ thin film (a polymorph of formamidinium lead iodide) in a dimethyl sulfoxide (B87167) (DMSO) vapor environment at a relatively low temperature can induce a phase transformation to the desired α-FAPbI₃ phase, accompanied by exceptional grain growth. drexel.edu The polar DMSO molecules are thought to interact with the lead iodide structure, lowering the activation energy for the phase transformation and facilitating the significant coarsening of the grains. researchgate.net

The substrate on which the lead iodide film is deposited can also influence its crystal orientation. The crystallographic orientation of the substrate can template the growth of the film, leading to a preferential orientation of the lead iodide crystals. nih.gov For spin-coated lead iodide films, a strong preferential orientation along the (001) direction is often observed, which is attributed to the interaction with the solvent during the coating process. acs.org

Electronic Band Structure and Charge Carrier Dynamics of Lead Iodide

Fundamental Electronic Band Structure Characteristics

Lead iodide is a direct bandgap semiconductor, a property that makes it efficient for light emission and absorption. aip.orgaip.org The bandgap of bulk PbI₂ is typically reported to be in the visible range, with experimental values around 2.3 eV to 2.5 eV at room temperature. azom.comfuncmater.com Theoretical calculations using methods like density functional theory (DFT) have further refined this understanding. For instance, a DFT-calculated band gap for bulk PbI₂ is approximately 2.4 eV. researchgate.net The electronic structure near the band edge is primarily determined by the orbitals of the constituent lead and iodine atoms.

The top of the valence band is predominantly formed by the hybridization of the lead (Pb) 6s and iodine (I) 5p orbitals, specifically their σ-antibonding states. aps.orgaps.org The bottom of the conduction band is mainly composed of the lead (Pb) 6p orbitals, also with some contribution from iodine 5p orbitals. funcmater.comaps.org This orbital arrangement dictates the nature of electronic transitions and the optical properties of the material. The layered crystal structure of PbI₂, characterized by van der Waals forces between I-Pb-I layers, also influences the electronic properties, allowing for the creation of two-dimensional materials with thickness-dependent band structures. aip.orgacs.org

Below is a table summarizing key electronic band structure parameters for lead iodide.

| Property | Value | Method/Condition | Source |

| Band Gap | ~2.3 - 2.5 eV | Experimental, Room Temperature | azom.comfuncmater.com |

| 2.52 eV | Experimental | aip.org | |

| 2.385 ± 0.010 eV | Experimental, from transmission data | researchgate.net | |

| 2.58 eV | Experimental | hqgraphene.com | |

| 2.47 eV | Theoretical (HSE06 + SOC) | rsc.org | |

| Band Gap Type | Direct | Experimental & Theoretical | aip.orgaip.org |

| Valence Band Maximum (VBM) | Hybridized Pb 6s and I 5p orbitals | Theoretical | funcmater.comaps.orgaps.org |

| Conduction Band Minimum (CBM) | Primarily Pb 6p orbitals | Theoretical | funcmater.comaps.org |

Role of Spin-Orbit Coupling (SOC) in Electronic and Optical Properties of Lead Iodide

Due to the presence of heavy elements like lead and iodine, spin-orbit coupling (SOC) plays a critical role in defining the electronic and optical properties of PbI₂. aip.orgaip.org SOC is a relativistic effect that describes the interaction between an electron's spin and its orbital motion.

The inclusion of SOC in theoretical calculations significantly alters the electronic band structure. aip.orgresearchgate.net One of the most prominent effects is the reduction of the calculated bandgap, bringing theoretical values closer to experimental observations. frontiersin.orgresearchgate.net For example, DFT calculations for dimethylammonium lead iodide show a bandgap reduction from 1.55 eV to 0.50 eV when SOC is considered. frontiersin.org For monolayer PbI₂, calculations with a screened hybrid functional combined with SOC predict a more accurate bandgap of 2.63 eV. researchgate.netrsc.org

Beyond modifying the bandgap, SOC induces the mixing of different orbital characters within the bands. aip.orgresearchgate.net This orbital rehybridization leads to changes in the effective masses of charge carriers (electrons and holes) and modifies the selection rules for optical transitions. aip.org The mixing of orbital characters can dramatically alter the optical transition matrix elements, which in turn affects the optical absorption spectrum. aip.orgresearchgate.net For instance, a strong excitonic peak observed in the absorption spectrum for in-plane polarized light is only predicted when SOC effects are included in the calculations. aip.org This demonstrates the essential role of SOC in accurately describing the optical processes in lead iodide. aip.orgresearchgate.net

The table below highlights the impact of Spin-Orbit Coupling on the properties of lead iodide.

| Property Affected by SOC | Description of SOC Effect | Source |

| Band Gap | Significant reduction in the calculated bandgap energy. | frontiersin.orgresearchgate.net |

| Band Structure | Induces splitting of degenerate bands and alters the overall band dispersion. | aip.orgfrontiersin.org |

| Orbital Character | Causes mixing of orbital characters in the valence and conduction bands. | aip.orgresearchgate.net |

| Optical Absorption | Dramatically changes optical transition matrix elements and the resulting absorption spectrum. | aip.orgaip.orgresearchgate.net |

| Charge Carrier Effective Mass | Modifies the effective masses of electrons and holes. | aip.org |

Charge Carrier Generation and Recombination Processes

In lead iodide and related materials, charge carriers (electron-hole pairs) are primarily generated through the absorption of photons with energy equal to or greater than the bandgap. The efficiency of this process is high due to the direct bandgap nature of the material.

Following generation, these charge carriers can recombine through several pathways, which can be either radiative (emitting light) or non-radiative (releasing energy as heat or phonons). The dominant recombination mechanisms dictate the material's suitability for applications like detectors or light-emitting diodes.

In related lead iodide perovskites, several recombination processes have been identified:

Trap-mediated recombination: This non-radiative process occurs when charge carriers are captured by defect states (traps) within the material's bandgap. This is often a dominant recombination pathway at low carrier densities and can significantly limit device performance. ox.ac.ukscispace.com The presence of unoccupied trap states can lead to a rapid initial decay in photoluminescence after pulsed excitation. ox.ac.uk

Bimolecular (band-to-band) recombination: This is a radiative process where a free electron from the conduction band recombines directly with a free hole in the valence band, emitting a photon. This process is generally dominant at higher charge carrier concentrations. scispace.com In some lead iodide perovskites, bimolecular recombination has been found to be a fully radiative process. ox.ac.uk The bimolecular recombination rate constant (k₂) has been measured in various lead iodide-based systems, with values on the order of 10⁻¹⁰ to 10⁻⁹ cm³ s⁻¹. acs.orgrsc.org

Auger recombination: This non-radiative process involves three carriers. The energy from an electron-hole recombination is transferred to a third carrier (either an electron or a hole), which is then excited to a higher energy state. This mechanism becomes more significant at very high carrier densities.

Studies on cesium lead iodide (CsPbI₃) thin films have shown a bimolecular recombination rate of approximately 10⁻¹⁰ cm³ s⁻¹, which is comparable to high-quality, single-crystal, direct-gap semiconductors. acs.org This suggests that slow electron-hole recombination is an intrinsic property of the lead iodide inorganic lattice. acs.org

Charge Carrier Transport Mechanisms in Lead Iodide Materials

The movement of electrons and holes through the crystal lattice, known as charge carrier transport, is fundamental to the operation of any semiconductor device. This transport is characterized by the charge carrier mobility (µ), which quantifies how quickly a carrier can move through the material under the influence of an electric field.

In lead iodide-based materials, charge carrier transport is influenced by the crystalline structure and the presence of defects. The layered nature of PbI₂ can lead to anisotropic transport properties, meaning that mobility can be different along different crystallographic directions. Theoretical calculations for monolayer PbI₂ predict an asymmetric mobility between electrons and holes, with electrons being more mobile. rsc.org

Experimental and theoretical values for charge carrier mobility in materials containing lead iodide vary. For all-inorganic cesium lead iodide (CsPbI₃) perovskite thin films, a charge carrier mobility of over 30 cm² V⁻¹ s⁻¹ has been measured. acs.org In monolayer PbI₂, theoretical calculations predict an electron mobility of around 95-122 cm²V⁻¹s⁻¹. rsc.org For bulk PbI₂, the electron mobility is reported to be ≤ 8 cm² V⁻¹ s⁻¹, and the hole mobility is ≤ 2 cm² s⁻¹. azom.com

The transport of charge carriers can be hindered by scattering events with phonons (lattice vibrations) and crystalline defects. Understanding these scattering mechanisms is key to improving the electronic performance of lead iodide-based devices.

| Material | Carrier Type | Mobility (cm² V⁻¹ s⁻¹) | Method | Source |

| Bulk PbI₂ | Electron | ≤ 8 | Experimental | azom.com |

| Hole | ≤ 2 | Experimental | azom.com | |

| Monolayer PbI₂ | Electron | 95 - 122 | Theoretical | rsc.org |

| Cesium Lead Iodide (CsPbI₃) | Charge Carrier | > 30 | Experimental | acs.org |

Excitonic Phenomena and Quantum Confinement Effects in Lead Iodide

Upon photoexcitation, the Coulomb attraction between a newly generated electron and hole can lead to the formation of a bound state known as an exciton (B1674681). The energy required to separate this electron-hole pair is called the exciton binding energy.

In bulk lead iodide, excitonic effects are significant, and the first few lines of the hydrogenic exciton series can be resolved in reflectivity spectra. aps.org The exciton binding energy in bulk-like methylammonium (B1206745) lead iodide (MAPbI₃) single crystals has been determined to be around 16 meV in the low-temperature orthorhombic phase. arxiv.org Other reports for 3D lead iodide perovskites place the exciton binding energy in the range of 20–60 meV. acs.org Since the thermal energy at room temperature (k_B T) is about 26 meV, a significant portion of excitons in materials with low binding energies can be dissociated into free carriers. osti.govnih.gov

When the physical dimensions of the material are reduced to the nanoscale, quantum confinement effects become prominent. In two-dimensional (2D) lead iodide perovskite quantum wells, the exciton binding energy is significantly enhanced due to the spatial confinement of the electron and hole wavefunctions. acs.org This energy increases as the thickness of the quantum well (number of lead iodide layers, 'n') decreases. For example, in (C₄H₉NH₃I)₂(CH₃NH₃I)n−₁(PbI₂)n systems, the exciton binding energy increases from approximately 150 meV for n=3 to about 360 meV for n=1. acs.org This quantum confinement also leads to a blue-shift in the optical absorption and emission spectra as the dimensionality is reduced. aps.orgrsc.org

| Material System | Dimensionality (n) | Exciton Binding Energy (meV) | Source |

| Methylammonium Lead Iodide (MAPbI₃) | 3D (Bulk-like) | 16 ± 2 | arxiv.org |

| 3D (Bulk-like) | ~10 | osti.govnih.gov | |

| (C₄H₉NH₃I)₂(CH₃NH₃I)n−₁(PbI₂)n | 2D (n=1) | ~360 | acs.org |

| 2D (n=2) | ~260 | acs.org | |

| 2D (n=3) | ~150 | acs.org | |

| General 3D Lead Iodide Perovskites | 3D | 20 - 60 | acs.org |

Optoelectronic Properties and Device Integration Mechanisms of Lead Iodide

Photoactivity and Photoconductivity Mechanisms

Lead iodide (PbI₂) is a semiconductor with a wide bandgap of approximately 2.3 to 2.5 eV, which makes it photoactive, primarily in the UV-visible region of the electromagnetic spectrum. tandfonline.comiau.irazom.comjos.ac.cn When photons with energy greater than or equal to its bandgap are absorbed by the material, electrons are excited from the valence band to the conduction band, creating electron-hole pairs (excitons). chemborun.com This process is the fundamental basis of its photoactivity. The generated charge carriers can then be separated and collected by applying an external electric field, resulting in a photocurrent. This phenomenon is known as photoconductivity.

The photoconductive response of lead iodide is influenced by several factors, including the material's crystalline quality, film thickness, and the presence of defects. tandfonline.comjos.ac.cn The lifetime of the photogenerated carriers is a critical parameter that determines the efficiency of the photoconductive process. jos.ac.cn A longer carrier lifetime allows for more efficient charge collection before recombination occurs. However, defects within the crystal lattice can act as trapping centers for these charge carriers, leading to a decrease in photoconductivity. tandfonline.comjos.ac.cn

Research has shown that the deposition conditions of lead iodide films, such as substrate temperature, can significantly impact their photoconductive properties. jos.ac.cn For instance, increasing the substrate temperature during deposition can improve the crystallinity of the film, which in turn can affect the carrier lifetime and, consequently, the photoconductive response speed and sensitivity. jos.ac.cn Furthermore, the wavelength of the incident light also plays a role, with higher energy photons (shorter wavelengths) generally leading to a stronger photoconductive response. jos.ac.cn

Two-dimensional (2D) layered structures of lead iodide have also been investigated for their photoresponsive properties. acs.org These materials exhibit quantum confinement effects and have tunable bandgaps, which can be advantageous for creating photodetectors with specific wavelength sensitivities. acs.org

Role of Lead Iodide as a Precursor in Perovskite Optoelectronics

Lead iodide is a crucial precursor material in the fabrication of perovskite solar cells and other optoelectronic devices. chemborun.comaip.org Perovskites, with the general formula ABX₃, have gained significant attention due to their exceptional photovoltaic properties. cambridge.org In the context of the most common perovskite solar cells, lead iodide (PbI₂) serves as the lead source.

The most common method for forming the perovskite layer is the two-step sequential deposition technique. cambridge.orgrsc.orgrsc.orgcambridge.org This process involves first depositing a layer of lead iodide onto a substrate, followed by a second step where the lead iodide film is exposed to a solution containing an organic cation, such as methylammonium (B1206745) iodide (MAI) or formamidinium iodide (FAI). cambridge.orgcambridge.org The organic cation intercalates into the lead iodide crystal lattice, leading to the formation of the desired perovskite structure. cambridge.org This method allows for better control over the morphology and quality of the perovskite film compared to single-step deposition methods. cambridge.org

During the conversion process from lead iodide to perovskite, it is common for a small amount of unreacted or residual lead iodide to remain in the final perovskite film. scilit.comaip.orgperovskite-info.com The presence of this residual lead iodide phase can have both positive and negative effects on the performance and stability of the perovskite device.

The conversion of lead iodide to the perovskite phase in the two-step deposition method is a complex process that involves the intercalation of the organic cation into the lead iodide lattice. cambridge.org The reaction is influenced by various factors, including the properties of the initial lead iodide film, the concentration of the organic cation solution, and the reaction time and temperature. rsc.orgcambridge.org

The process typically begins with the diffusion of the organic cation solution into the porous lead iodide film. The organic cations then react with the lead iodide to form the perovskite structure. The completeness of this conversion is crucial for achieving a high-quality perovskite film with minimal residual lead iodide. rsc.org

Several strategies have been developed to promote a more complete and uniform conversion. These include modifying the lead iodide film to have a more porous morphology, which facilitates the penetration of the organic cation solution. rsc.org Another approach involves the use of additives or solvents that can assist in the conversion process. For example, the presence of water has been found to act as a catalyst in the conversion of lead iodide to a plumbate intermediate, which then rapidly converts to the perovskite phase. rsc.org The annealing conditions of the lead iodide film prior to the conversion step also play a significant role in determining the final perovskite film's properties. isfh.deresearchgate.net

Advanced Radiation Detector Applications and Underlying Mechanisms (e.g., X-ray, Gamma-ray)

Lead iodide is a promising material for the fabrication of radiation detectors, particularly for X-rays and gamma-rays. azom.comchemborun.comiaea.orgspiedigitallibrary.orgwikipedia.org Its key advantages for this application include its high atomic number (Z=82 for lead and Z=53 for iodine), which results in a high photoelectric absorption cross-section for high-energy photons. iau.irazom.comjos.ac.cn This means that lead iodide is very efficient at stopping and absorbing X-rays and gamma-rays.

The detection mechanism in a lead iodide detector is based on the direct conversion of the incident radiation energy into electrical charge. spiedigitallibrary.org When an X-ray or gamma-ray photon is absorbed in the lead iodide crystal, it creates a large number of electron-hole pairs. The energy required to create one such pair, known as the electron-hole pair creation energy (W-value), is relatively low in lead iodide (around 5 eV). spiedigitallibrary.org This low W-value contributes to a higher signal amplitude compared to scintillator-based detectors. spiedigitallibrary.org

An external electric field is applied across the detector, which causes the generated electrons and holes to drift towards the respective electrodes. This movement of charge constitutes an electrical signal that is proportional to the energy of the incident photon. By measuring the amplitude of this signal, the energy of the X-ray or gamma-ray can be determined, enabling spectroscopic analysis. iaea.orgosti.gov

Key characteristics of lead iodide that make it suitable for radiation detection include its wide bandgap, which results in low dark current and allows for room temperature operation, and its high resistivity. azom.comjos.ac.cniaea.org Researchers have successfully fabricated lead iodide detectors that exhibit good energy resolution for X-rays. iaea.orgosti.govosti.gov Furthermore, lead iodide detectors are being explored for applications in medical imaging, where their high spatial resolution and direct conversion properties are advantageous. spiedigitallibrary.orgresearchgate.netspiedigitallibrary.org

Doping and Defect Engineering in Lead Iodide Materials

Impact of Dopants on Electronic and Optical Properties of Lead Iodide

Doping lead iodide and related perovskites with various elements can significantly alter their electronic and optical properties. The introduction of dopants can lead to changes in band gap, absorption spectra, and emission characteristics.

For instance, doping with aluminum (Al) has been shown to decrease the optical band gap in lead iodide films. primescholars.com This effect is attributed to excess Al ions in the lattice creating donor levels that merge into the conduction band of Al-doped films. primescholars.com Similarly, doping with rare-earth elements generally leads to a decrease in the optical gap due to band tailing induced by lattice distortions. researchgate.net However, the effect of doping on the band gap can vary depending on the dopant and its concentration. For example, in Nd³⁺-doped PbI₂ nanostructures, the band gap was not significantly affected at 1 wt% doping but was enhanced at higher concentrations (3 wt% and 5 wt%). scispace.com These band gap values in nanostructures were significantly higher than that of bulk PbI₂ (2.3/2.27 eV). scispace.com

Dopants can also influence the absorption spectra. Bismuth (Bi) and tin (Sn) dopants in a 2D hybrid lead iodide perovskite were found to induce a slightly quenched exciton (B1674681) transition and a lower-energy absorption tail. aps.org DFT calculations confirmed that Sn dopants decrease the band gap, while Bi dopants introduce defect states. aps.org Even a small concentration (1%) of Sn can significantly change the absorption spectra, indicating a higher incorporation efficiency compared to Bi. aps.org The absorption tails associated with different dopants may arise from different reasons, such as defect states introduced by low-efficiency dopants or a reduction in the band gap by high-efficiency dopants. aps.org

Doping can also impact photoluminescence. Isovalent dopants like Sn in phenylethylammonium lead iodide (PEA₂PbI₄) crystals induced broadband emission resulting from self-trapped excitons. aps.org Nd³⁺-doped PbI₂ nanosheets exhibited blue luminescence at specific excitation wavelengths. scispace.com

The electrical conductivity of lead iodide can be substantially increased by doping. Aliovalent cations such as Bi can increase the conductivity of single crystals by four orders of magnitude. aps.org Silver (Ag) doping in PbI₂ crystals leads to a considerable decrease in electrical resistivity while maintaining a high optical gap similar to undoped samples. researchgate.net

Here is a summary of some reported effects of different dopants on the optical and electronic properties of lead iodide and related compounds:

| Dopant | Material | Primary Effect on Band Gap | Primary Effect on Conductivity/Resistivity | Other Optical Effects | Source |

| Al | PbI₂ films | Decrease | Not specified, suggested for photovoltaic use | Changes absorption coefficient | primescholars.com |

| Bi | 2D hybrid lead iodide perovskite (PEA₂PbI₄) | Introduces defect states (DFT) | Moderately tunes (n-type) | Lower-energy absorption tail, quenched exciton transition | aps.org |

| Sn | 2D hybrid lead iodide perovskite (PEA₂PbI₄) | Decreases (DFT) | Moderately tunes (p-type) | Lower-energy absorption tail, quenched exciton transition, significant absorption changes even at low concentration | aps.org |

| Rare Earths (e.g., Ho, Tm) | PbI₂ crystals | Decrease (band tailing) | Can lead to high electrical resistivity (gettering) | Narrow PL bands (gettering) | researchgate.net |

| Ag | PbI₂ crystals | Maintains high optical gap | Considerable decrease in electrical resistivity | Not specified | researchgate.net |

| Nd³⁺ | PbI₂ nanostructures | Enhanced at higher concentrations (3, 5 wt%) | Not specified | Blue luminescence | scispace.com |

| Sm²⁺ | Methylammonium (B1206745) lead iodide (MAPbI₃), Formamidinium lead iodide (FAPbI₃) | Not specified | Increase of conductivity by up to 3 orders of magnitude (n-type) | Not specified | rsc.org |

| Cu | Lead Iodide crystals | Not specified | Not specified | Conversion from diamagnetic to paramagnetic | scholarsresearchlibrary.com |

Influence of Doping on Lead Iodide Crystal Structure and Quality

Powder X-ray diffraction (PXRD) studies on undoped and doped 2D hybrid lead iodide perovskites have shown that some dopants, like Sn and Bi at certain concentrations, may not cause significant changes in the crystal structure, with PXRD patterns showing the same characteristic peaks. aps.org This indicates that the interlayer distance between inorganic sheets, primarily defined by organic cations, remains largely unchanged. aps.org However, refining the space group revealed that while undoped crystals were centrosymmetric P-1, doped crystals could be refined to either centrosymmetric P-1 or noncentrosymmetric Cc space groups, suggesting successful dopant incorporation and a change in symmetry. aps.org

In contrast, doping with elements like Al, Cu, and Zn in lead iodide crystals grown by gel technique has been observed to sensitively affect lattice constants ('a' and 'c') and consequently the unit cell volume. primescholars.comscholarsresearchlibrary.comscholarsresearchlibrary.com This sensitive effect on lattice parameters is influenced by the dopant concentration. scholarsresearchlibrary.com For Cu-doped crystals, a marginal increase in the lattice cell volume was observed at higher dopant concentrations. scholarsresearchlibrary.com

X-ray diffraction of doped lead iodide films has shown that the intensity of peaks can increase with increasing dopant concentration, suggesting increased crystallinity. researchgate.netscholarsresearchlibrary.com However, in some cases, the addition of dopant can decrease the height of peaks as the thickness of the sample increases. scholarsresearchlibrary.com Scanning electron microscopy (SEM) studies have indicated that doping can lead to increased crystallinity, although crystallinity may decrease with increasing film thickness beyond a certain point. scholarsresearchlibrary.com SEM micrographs of doped films can show a surface with a wide range of grains and voids, with grain sizes varying from tens to hundreds of nanometers. scholarsresearchlibrary.com

Nd³⁺ doping in PbI₂ nanostructures was found to strongly affect the morphology, leading to the formation of nanorods and single crystal nanosheets, while retaining the hexagonal structure at higher doping concentrations. scispace.com XRD and FT-Raman analyses confirmed the formation of the hexagonal phase (2H-PbI₂) and the presence of Nd³⁺ within the doped nanosheets. scispace.com

The purity and stoichiometry of the starting PbI₂ powder can also influence the resulting film quality and stoichiometry, even when using extra iodine during growth. scielo.br While extra iodine may improve surface coverage, it might also lead to lower intensity peaks in XRD, potentially due to lower crystallinity or smaller film thickness. scielo.br Thermal treatment after deposition can cause structural reorganization of crystallites without necessarily altering stoichiometry. scielo.br

Here is a summary of the influence of doping on the crystal structure and quality:

| Dopant | Material | Effect on Lattice Parameters/Unit Cell Volume | Effect on Crystallinity/Peak Intensity (XRD) | Effect on Morphology (SEM) | Source |

| Sn, Bi | 2D hybrid lead iodide perovskite (PEA₂PbI₄) | No significant impact on interlayer distance, can change space group | Not specified | Not specified | aps.org |

| Al, Cu, Zn | PbI₂ crystals/films | Sensitively affected by dopant concentration; marginal increase in unit cell volume at higher concentrations (Cu) | Peak intensity can increase with dopant concentration; can decrease with increasing film thickness | Can show grains and voids; crystallinity increases with doping but decreases at higher thickness | primescholars.comscholarsresearchlibrary.comscholarsresearchlibrary.com |

| Nd³⁺ | PbI₂ nanostructures | Lattice parameters expand, suggesting interstitial incorporation | Confirms hexagonal phase and doping | Strong effect on morphology, forming nanorods and nanosheets, retains hexagonal structure | scispace.com |

| Excess Iodine | PbI₂ films (spray pyrolysis) | No variation in stoichiometry observed | Lower intensity peaks possible, potentially lower crystallinity or thickness | Increased surface coverage | scielo.br |

Control of Charge Carrier Type and Concentration via Doping

Controlling the type (electrons or holes) and concentration of charge carriers is fundamental to semiconductor science and is a primary goal of doping. aps.org In lead iodide and related perovskites, doping with aliovalent impurity atoms is a common approach to tune carrier concentrations. aps.org

In 2D hybrid lead iodide perovskites, both Bi and Sn dopants have been shown to moderately tune the carrier type and concentration. aps.org Bi acts as an n-type dopant, while Sn acts as a p-type dopant. aps.org Experimental observations and theoretical simulations indicate that n-type doping by Bi is facilitated under reducing conditions during synthesis. aps.org The doping efficiency can be low, and n-type doping may be limited by defects that trap electrons donated by the dopant. aps.org P-type doping might be limited by the indirect nature of the doping process. aps.org

In traditional inorganic semiconductors, aliovalent atoms efficiently control carrier type and density. aps.org Similarly, in organic semiconductors, molecular dopants can tune carrier concentration and conductivity over several orders of magnitude. aps.org While MHPs have both organic and inorganic components, the doping mechanisms are not fully understood, leading to less efficient electronic doping compared to traditional semiconductors. aps.org

Despite the challenges, significant changes in carrier concentration have been achieved in lead iodide-based materials through doping. Aliovalent cations can increase the n-type carrier concentration in single crystals significantly. aps.org For example, Sm²⁺ incorporation into methylammonium lead iodide (MAPbI₃) followed by oxidation to Sm³⁺ can lead to n-type doping, increasing conductivity by almost three orders of magnitude and resulting in a charge carrier density of nearly 10¹⁷ cm⁻³ for optimal doping concentrations. rsc.org This n-type doping is attributed to the release of an electron during the oxidation of Sm²⁺ to Sm³⁺. rsc.org

The type of charge carrier can also change depending on the dopant concentration. In PbS films doped with iodine, increasing the iodine content changed the carrier type from electrons to holes. rsc.org For a range of iodine doping, the carrier concentration was low, suggesting a self-compensation mechanism due to impurity defect formation. rsc.org

The Fermi level position is directly related to the carrier type and concentration. Doping can tune the Fermi level. aps.org In 2D lead-halide perovskites, Bi and Sn doping caused shifts in the Fermi level, with Bi leading to a larger shift despite lower incorporation, indicating higher doping efficiency for Bi compared to Sn. aps.org

Here is a summary of how doping affects charge carrier type and concentration:

| Dopant | Material | Carrier Type Control | Effect on Carrier Concentration | Doping Efficiency | Source |

| Bi | 2D hybrid lead iodide perovskite (PEA₂PbI₄) | n-type | Moderately tunes | Low efficiency, limited by electron-trapping defects | aps.org |

| Sn | 2D hybrid lead iodide perovskite (PEA₂PbI₄) | p-type | Moderately tunes | Lower efficiency than Bi, limited by indirect doping process | aps.org |

| Aliovalent cations (general) | Lead iodide single crystals | n-type | Increase by orders of magnitude | Not specified | aps.org |

| Sm²⁺ | MAPbI₃, FAPbI₃ | n-type (via oxidation to Sm³⁺) | Increases conductivity by ~3 orders of magnitude, carrier density ~10¹⁷ cm⁻³ | Partially ionized at room temperature | rsc.org |

| Iodine | PbS films | Changes from electron to hole with increasing concentration | Low for a range of doping, suggesting self-compensation | Not specified | rsc.org |

Defect Chemistry and its Role in Optoelectronic Behavior

Defect chemistry, the study of point defects and their interactions within a crystal lattice, is crucial for understanding the optoelectronic behavior of lead iodide and related perovskites. Intrinsic defects, such as vacancies and interstitials, as well as extrinsic defects introduced by impurities, can significantly influence charge carrier generation, transport, and recombination, thereby affecting device performance and stability. epfl.chrsc.org

In lead iodide, iodine vacancies are identified as intrinsic defects that can generate in-gap defective levels, primarily due to unsaturated chemical bonds of exposed Pb atoms. acs.orgnih.gov These defect levels can act as reservoirs or sinks for electron/hole carriers, directly influencing electronic properties. acs.orgnih.gov The presence of iodine vacancies can lead to a surface electric field and band bending, causing self-doping of the material surface and altering the position of bands relative to the Fermi level. nih.gov

Defects can also form clusters. Iodide vacancies in tetragonal CsPbI₃ have been found to cluster in pairs, forming vacancy-vacancy dimers that are energetically more favorable than isolated monovacancies. acs.org This clustering breaks the symmetry of the Pb-I octahedron, causing lattice distortion. acs.org While these dimers can increase carrier lifetime, they may also compromise structural stability. acs.org

The optoelectronic behavior of lead iodide is strongly influenced by charge carrier confinement within its 2D layered structure and the presence of defects. acs.org Anomalously long transient photocurrent lifetimes and large charge carrier diffusion lengths in PbI₂ have been explained by slow carrier mobility caused by 2D electron confinement. acs.org Trap states, often generated by elemental Pb present on the surface, can significantly affect electronic properties even at low concentrations. nih.gov

In hybrid halide perovskites like methylammonium lead iodide (MAPbI₃), iodine defects are identified as sources of photochemically active deep electron and hole traps. rsc.org However, the peculiar redox chemistry of iodine can lead to kinetic deactivation of filled electron traps, leaving short-lived hole traps as potentially harmful defects. rsc.org Under mild oxidizing conditions, amphoteric hole traps can be converted into kinetically inactive electron traps, contributing to the apparent "defect tolerance" of these materials. rsc.org

Defect concentrations in MAPbI₃ can be influenced by stoichiometry (iodine partial pressure) and dopant content (e.g., oxygen partial pressure or Na addition). researchgate.net Ionic conductivity in equilibrium conditions can be attributed to mobile iodine vacancies, with electronic conductivity (due to electron holes or conduction electrons) depending on iodine activity. epfl.chresearchgate.net Illumination can strikingly enhance ionic conductivity in MAPbI₃, a phenomenon of fundamental relevance for photovoltaics and solid-state ionics. epfl.ch Oxygen exposure can also act as an acceptor dopant, significantly altering ionic and electronic conductivities and leading to material degradation under illumination. epfl.ch

Point defects like lead and iodine vacancies in MAPbI₃ can yield deep trap states. cam.ac.uk These defects can potentially be "healed" by dynamic effects, such as the rotation of methylammonium cations in response to point charges, or by introducing small amounts of dopants like chlorine. cam.ac.uk

Here is a summary of key aspects of defect chemistry and its role:

| Defect Type | Material | Impact on Electronic/Optical Properties | Impact on Structure/Stability | Other Effects | Source |